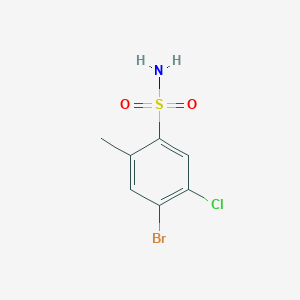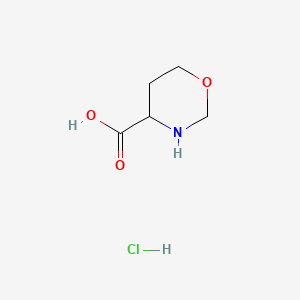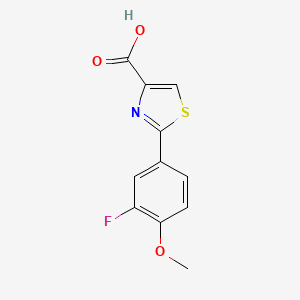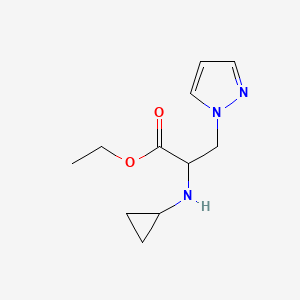![molecular formula C12H11N3S B13485188 3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is a heterocyclic compound that features a benzothiophene ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira cross-coupling reaction, which involves the coupling of aryl halides with terminal alkynes in the presence of a palladium catalyst . Another approach involves the electrophilic cyclization of alkynylbenzenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzothiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene derivatives: Compounds like 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene share structural similarities and exhibit comparable biological activities.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazol-5-amine also exhibit similar chemical properties and applications.
Uniqueness
3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Propiedades
Fórmula molecular |
C12H11N3S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
5-(1-benzothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H11N3S/c1-15-12(13)6-10(14-15)9-7-16-11-5-3-2-4-8(9)11/h2-7H,13H2,1H3 |
Clave InChI |
VVOSSRKJHJGUGQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CSC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)


![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)
![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)

